![molecular formula C11H9FN6 B11867785 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)

1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

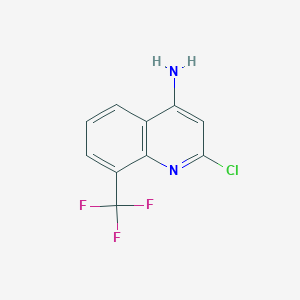

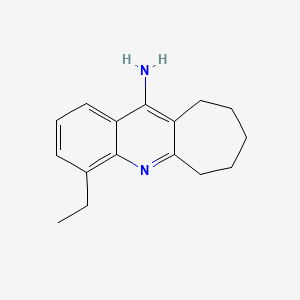

1-(2-Fluorphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amin ist eine heterocyclische Verbindung, die zur Klasse der Pyrazolopyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrazolring umfasst, der mit einem Pyrimidinring verschmolzen ist, wobei eine Fluorphenylgruppe an der zweiten Position gebunden ist. Das Vorhandensein des Fluoratoms im Phenylring verstärkt seine chemischen Eigenschaften und macht es zu einer Verbindung, die in verschiedenen wissenschaftlichen Forschungsbereichen von Interesse ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(2-Fluorphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amin beinhaltet typischerweise die Kondensation von 2-Fluorbenzaldehyd mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden. Dieser Zwischenstoff wird dann unter sauren oder basischen Bedingungen mit einem geeigneten Diketon oder Diester cyclisiert, um den Pyrazolring zu bilden. Der letzte Schritt beinhaltet die Bildung des Pyrimidinrings durch eine Cyclisierungsreaktion mit einem geeigneten Amidinderivat oder Guanidinderivat .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten, wobei kontinuierliche Durchflussreaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie sind in industriellen Umgebungen üblich, um die gewünschte Produktqualität zu erreichen .

Chemische Reaktionsanalyse

Reaktionstypen: 1-(2-Fluorphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Natriummethoxid in Methanol oder Kalium-tert-butoxid in Dimethylsulfoxid.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von entsprechenden Oxiden oder Hydroxyl-Derivaten.

Reduktion: Bildung von reduzierten Amin-Derivaten.

Substitution: Bildung von substituierten Phenyl-Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird als potenzielles Therapeutikum erforscht aufgrund seiner einzigartigen Struktur und biologischen Aktivität.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Fluorphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Beispielsweise kann sie an DNA oder RNA binden, wodurch ihre Funktion beeinträchtigt wird und Zelltod in Krebszellen eintritt. Die genauen beteiligten molekularen Zielstrukturen und Signalwege werden noch untersucht .

Ähnliche Verbindungen:

- 1-(2-Fluorphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-on

- 1-(2-Fluorphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-thion

- 1-(2-Fluorphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-sulfonamid

Vergleich: 1-(2-Fluorphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amin ist einzigartig aufgrund des Vorhandenseins des Fluoratoms im Phenylring, das seine chemische Stabilität und biologische Aktivität verstärkt. Im Vergleich zu seinen Analoga kann diese Verbindung in verschiedenen Anwendungen unterschiedliche Reaktivität und Wirksamkeit aufweisen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone or diester under acidic or basic conditions to form the pyrazole ring. The final step involves the formation of the pyrimidine ring through a cyclization reaction with a suitable amidine or guanidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one

- 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-thione

- 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-sulfonamide

Comparison: 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to the presence of the fluorine atom in the phenyl ring, which enhances its chemical stability and biological activity. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Eigenschaften

Molekularformel |

C11H9FN6 |

|---|---|

Molekulargewicht |

244.23 g/mol |

IUPAC-Name |

1-(2-fluorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine |

InChI |

InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)18-11-7(5-16-18)10(13)17(14)6-15-11/h1-6,13H,14H2 |

InChI-Schlüssel |

AZQOODOAYDWFCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=N)N(C=N3)N)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)

![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)

![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)